Phenacyl 4-(2,4-dinitroanilino)butanoate
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Overview
Description
Phenacyl 4-(2,4-dinitroanilino)butanoate is an organic compound that features a phenacyl group attached to a butanoate ester, which is further substituted with a 2,4-dinitroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 4-(2,4-dinitroanilino)butanoate typically involves a multi-step process. One common method starts with the preparation of phenacyl bromide through the bromination of acetophenone in the presence of anhydrous aluminum chloride and ether . The phenacyl bromide is then reacted with 4-(2,4-dinitroanilino)butanoic acid in the presence of a base such as potassium carbonate to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenacyl 4-(2,4-dinitroanilino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenacyl ketones or carboxylic acids.
Reduction: Formation of 4-(2,4-diaminoanilino)butanoate.
Substitution: Formation of substituted phenacyl derivatives.
Scientific Research Applications
Phenacyl 4-(2,4-dinitroanilino)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials.
Mechanism of Action
The mechanism of action of Phenacyl 4-(2,4-dinitroanilino)butanoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The phenacyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenacyl bromide: A precursor in the synthesis of Phenacyl 4-(2,4-dinitroanilino)butanoate.
2,4-Dinitroaniline: Shares the dinitroanilino group and has similar reactivity.
Phenacyl acetate: Similar structure but lacks the dinitroanilino group.
Uniqueness
This compound is unique due to the combination of the phenacyl and dinitroanilino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
phenacyl 4-(2,4-dinitroanilino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7/c22-17(13-5-2-1-3-6-13)12-28-18(23)7-4-10-19-15-9-8-14(20(24)25)11-16(15)21(26)27/h1-3,5-6,8-9,11,19H,4,7,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMTZNRLVDUCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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